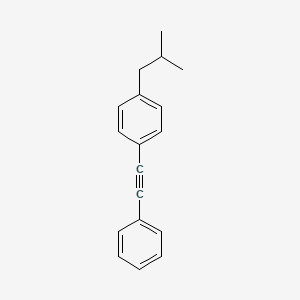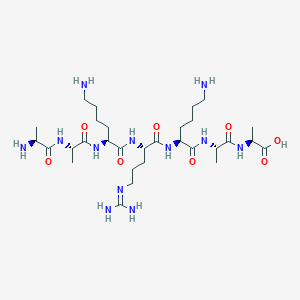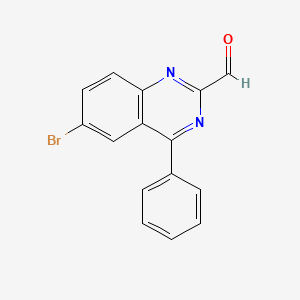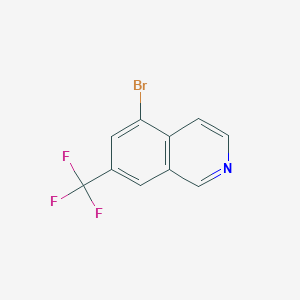
16-(2,4-Dichlorophenoxy)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 16-(2,4-diclorofenoxi)hexadecanoico es un compuesto químico con la fórmula molecular C22H34Cl2O3
Métodos De Preparación
La síntesis del ácido 16-(2,4-diclorofenoxi)hexadecanoico generalmente implica la reacción del ácido hexadecanoico con 2,4-diclorofenol en presencia de un catalizador adecuado. Un método común es la reacción de esterificación, donde el ácido hexadecanoico se hace reaccionar con 2,4-diclorofenol en presencia de un agente deshidratante como el cloruro de tionilo o la diciclohexilcarbodiimida (DCC). La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar una conversión completa .
Los métodos de producción industrial pueden implicar procesos catalíticos más eficientes y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo utilizan reactores de flujo continuo y técnicas avanzadas de purificación para producir el compuesto a mayor escala .
Análisis De Reacciones Químicas
El ácido 16-(2,4-diclorofenoxi)hexadecanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos. Los agentes reductores típicos incluyen el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación con permanganato de potasio generalmente produce ácidos carboxílicos, mientras que la reducción con hidruro de litio y aluminio produce alcoholes .
Aplicaciones Científicas De Investigación
El ácido 16-(2,4-diclorofenoxi)hexadecanoico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de otros compuestos aromáticos clorados.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluido su papel como herbicida y su impacto en el crecimiento y desarrollo de las plantas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como su uso en sistemas de administración de fármacos y como precursor para la síntesis de compuestos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 16-(2,4-diclorofenoxi)hexadecanoico implica su interacción con dianas y vías moleculares específicas. Como herbicida, imita la acción de las hormonas vegetales naturales llamadas auxinas, lo que lleva a un crecimiento descontrolado y la muerte eventual de la planta. El compuesto se une a los receptores de auxina, interrumpiendo los procesos celulares normales y causando patrones de crecimiento anormales .
En los sistemas biológicos, el compuesto puede interactuar con varias enzimas y receptores, influyendo en las vías metabólicas y las funciones celulares. Las dianas y vías moleculares exactas involucradas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
El ácido 16-(2,4-diclorofenoxi)hexadecanoico se puede comparar con otros compuestos similares, como:
Ácido 2,4-diclorofenoxiacético (2,4-D): Un herbicida ampliamente utilizado con una estructura similar pero diferente longitud de cadena y grupos funcionales.
Ácido 2,4-diclorofenoxibutírico (2,4-DB): Otro herbicida con un grupo fenoxi similar pero una longitud de cadena de carbono diferente.
Ácido 2-metil-4-clorofenoxiacético (MCPA): Un compuesto relacionado con un grupo metilo en lugar de un átomo de cloro, utilizado como herbicida selectivo.
La singularidad del ácido 16-(2,4-diclorofenoxi)hexadecanoico radica en su estructura específica, que combina las propiedades del ácido hexadecanoico y el 2,4-diclorofenol, lo que da como resultado actividades químicas y biológicas distintas .
Propiedades
Número CAS |
799781-98-9 |
|---|---|
Fórmula molecular |
C22H34Cl2O3 |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
16-(2,4-dichlorophenoxy)hexadecanoic acid |
InChI |
InChI=1S/C22H34Cl2O3/c23-19-15-16-21(20(24)18-19)27-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)26/h15-16,18H,1-14,17H2,(H,25,26) |
Clave InChI |
QAOWUAQAEMKAON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)



